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molecular formula C10H13NO2 B8777387 2-(4-methoxyphenyl)-N-methylacetamide

2-(4-methoxyphenyl)-N-methylacetamide

Cat. No. B8777387
M. Wt: 179.22 g/mol
InChI Key: JKUARWCJTQQYQC-UHFFFAOYSA-N
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Patent
US07084154B2

Procedure details

Solid 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.60 g) was added to a stirred suspension of (4-methoxyphenyl)acetic acid (0.50 g) and 1-hydroxybenzotriazine hydrate (0.40 g) in 10 mL tetrahydrofuran. The mixture was stirred for 30 min, then methylamine (2.0 M in THF, 6.0 mL) was added. Stirring was continued for 12 h and the volatile material was subsequently evaporated. The crude residue was dissolved in 50 mL of EtOAc and washed twice with 50 mL of 1 M hydrochloric acid, twice with 50 mL of saturated sodium bicarbonate, and twice with 50 mL of saturated sodium chloride. Evaporation of the ethyl acetate gives 0.45 g of 2-(4-methoxyphenyl)-N-methylacetamide.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1-hydroxybenzotriazine hydrate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3](C)CCCN=C=NCC.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]([OH:24])=O)=[CH:17][CH:16]=1.O.ON1C2C=CC=CC=2C=NN1.CN>O1CCCC1>[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]([NH:3][CH3:2])=[O:24])=[CH:17][CH:16]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)O
Name
1-hydroxybenzotriazine hydrate
Quantity
0.4 g
Type
reactant
Smiles
O.ON1NN=CC2=C1C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the volatile material was subsequently evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in 50 mL of EtOAc
WASH
Type
WASH
Details
washed twice with 50 mL of 1 M hydrochloric acid, twice with 50 mL of saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)CC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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